1-Cyclohexyl-3-(3-fluorophenyl)urea

Description

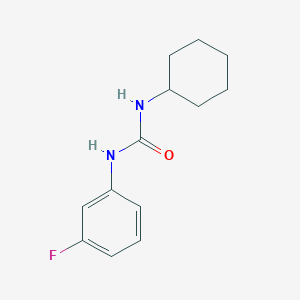

1-Cyclohexyl-3-(3-fluorophenyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen of the urea moiety and a 3-fluorophenyl group on the other. Urea-based compounds are pivotal in drug discovery due to their hydrogen-bonding capacity, which enhances target binding and crystallinity .

Properties

IUPAC Name |

1-cyclohexyl-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECBKITPISKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385770 | |

| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5361-25-1 | |

| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(3-fluorophenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 3-fluoroaniline. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The urea group can be hydrolyzed to form the corresponding amine and isocyanate.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the urea group.

Major Products Formed:

Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.

Hydrolysis: The major products are cyclohexylamine and 3-fluoroaniline.

Scientific Research Applications

1-Cyclohexyl-3-(3-fluorophenyl)urea has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific mechanical or thermal properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The table below highlights key structural differences between 1-cyclohexyl-3-(3-fluorophenyl)urea and related urea derivatives:

| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | Cyclohexyl, 3-fluorophenyl | C13H16FN2O | 250.28 g/mol | Fluorophenyl, urea, cyclohexane |

| 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea | Cyclohexyl, 4-fluorophenethyl | C15H20FN2O | 278.33 g/mol | Fluorophenethyl, urea |

| 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea | 3-chlorophenyl, 4-fluorophenyl | C13H10ClFN2O | 280.69 g/mol | Halogenated aryl groups |

| 1-Cyclohexyl-3-(2-hydroxyphenyl)urea | Cyclohexyl, 2-hydroxyphenyl | C13H18N2O2 | 234.29 g/mol | Hydroxyl group, urea |

| 1-Cyclohexyl-3-(3-morpholinopropoxyphenyl)urea | Cyclohexyl, 3-morpholinopropoxyphenyl | C20H31N3O3 | 361.48 g/mol | Morpholine, ether linkage |

Key Observations :

- Halogen Effects : The 3-fluorophenyl group in the target compound provides moderate electronegativity and lipophilicity compared to 4-fluorophenethyl () or 3-chlorophenyl (), which may influence solubility and membrane permeability.

- Hydrogen Bonding: The absence of hydroxyl or morpholine groups (cf.

Spectroscopic Data

- 13C NMR : Cyclohexyl carbons in analogs (e.g., ) resonate at δ 26–32 ppm, while aromatic carbons (e.g., 3-fluorophenyl) appear at δ 107–156 ppm .

- Mass Spectrometry : ESI-MS for similar compounds (e.g., 1-(3-fluorophenyl)-3-(thiazolyl-phenyl)urea, ) shows [M+H]+ peaks at m/z 412.3, aligning with calculated values .

Crystallographic Analysis

- Hydrogen Bonding : Ureas like 1-cyclohexyl-3-(p-tolyl)urea () form intermolecular N–H···O bonds, stabilizing crystal lattices. The 3-fluorophenyl group may introduce C–F···H interactions, altering packing efficiency .

- Polymorphism : Fluorine’s small size and high electronegativity (cf. 1,3-bis(3-fluorophenyl)urea in ) can induce conformational polymorphism, impacting solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.